Enrofloxacin Sodium

Vue d'ensemble

Description

Enrofloxacin Sodium is a synthetic antibacterial agent belonging to the fluoroquinolone class of antibiotics. It is primarily used in veterinary medicine to treat bacterial infections in animals. This compound exhibits broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria, making it effective in treating a variety of infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Enrofloxacin Sodium is synthesized through a multi-step chemical processThe final step involves the formation of the sodium salt to enhance solubility and stability .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using batch or continuous processes. The key steps include:

- Preparation of the quinolone core.

- Fluorination and cyclopropylation.

- Formation of the sodium salt.

- Purification and crystallization to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Enrofloxacin Sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the quinolone core, affecting its antibacterial activity.

Substitution: Substitution reactions can introduce different functional groups, potentially altering the compound’s properties

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed:

- Oxidation products include hydroxylated derivatives.

- Reduction products involve modified quinolone cores.

- Substitution reactions yield derivatives with altered functional groups .

Applications De Recherche Scientifique

Enrofloxacin Sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound to study fluoroquinolone chemistry and develop new derivatives.

Biology: Investigated for its effects on bacterial cell processes and resistance mechanisms.

Medicine: Applied in veterinary medicine to treat bacterial infections in animals. Research is ongoing to explore its potential in human medicine.

Industry: Utilized in the development of diagnostic tools and sensors for detecting bacterial infections

Mécanisme D'action

Enrofloxacin Sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition prevents bacterial cell division, leading to cell death. The compound’s bactericidal activity is concentration-dependent, with higher concentrations resulting in more rapid bacterial cell death .

Comparaison Avec Des Composés Similaires

Ciprofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity but different pharmacokinetic properties.

Ofloxacin: A fluoroquinolone with a broader spectrum of activity but different side effect profiles.

Enoxacin: A fluoroquinolone used primarily for urinary tract infections .

Uniqueness of Enrofloxacin Sodium:

- This compound is specifically designed for veterinary use, with formulations optimized for animal health.

- It has a unique pharmacokinetic profile, allowing for effective treatment of a wide range of bacterial infections in animals.

- The compound’s ability to be partially metabolized into ciprofloxacin adds to its antibacterial efficacy .

This compound remains a vital tool in veterinary medicine, with ongoing research exploring its full potential in various scientific fields.

Activité Biologique

Enrofloxacin sodium is a fluoroquinolone antibiotic commonly used in veterinary medicine for the treatment of bacterial infections in animals. Its biological activity is primarily attributed to its potent antibacterial properties, which are effective against a wide range of Gram-positive and Gram-negative bacteria. This article will explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, efficacy in clinical settings, and recent advancements in formulation.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, enrofloxacin disrupts DNA synthesis, leading to bacterial cell death. This mechanism is particularly effective against rapidly dividing bacteria, making enrofloxacin a valuable treatment option for infections such as bovine respiratory disease (BRD) and mastitis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has favorable absorption characteristics and bioavailability. Studies have shown that the oral bioavailability of enrofloxacin can vary significantly based on the formulation used. For instance, enrofloxacin mesylate (a derivative) demonstrated an oral relative bioavailability approximately 1.79 times higher than that of standard enrofloxacin . The compound is widely distributed in body tissues, achieving therapeutic concentrations in organs such as the lungs and liver.

Case Studies and Trials

-

Bovine Respiratory Disease Treatment :

A field trial compared the efficacy of this compound with ceftiofur sodium for treating undifferentiated fever in feedlot cattle at high risk for BRD. The results indicated that cattle treated with enrofloxacin had significantly lower relapse rates and case fatality rates compared to those treated with ceftiofur (P < 0.05) . The economic analysis also favored enrofloxacin, showing a cost advantage of Can$57.08 per animal. -

Mastitis Treatment :

Recent research focused on developing composite nanogels incorporating enrofloxacin for treating cow mastitis caused by intracellular pathogens. The study found that these nanogels significantly enhanced the bioadhesion capacity and antibacterial activity against specific strains, demonstrating minimum inhibitory concentrations (MIC) as low as 2 µg/mL . This formulation also exhibited improved safety profiles due to its biocompatibility. -

Preventive Treatment for Newborn Calves :

A trial involving 414 newborn calves assessed the effectiveness of an alginate gel containing enrofloxacin hydrochloride for preventing omphalitis. The results showed a marked reduction in infection rates compared to controls (P < 0.0435), highlighting its potential as a preventive measure in veterinary medicine .

Comparative Efficacy Table

| Treatment Group | Infection Rate (%) | Relapse Rate (%) | Average Daily Gain (kg/d) | Cost Advantage (CAD) |

|---|---|---|---|---|

| Enrofloxacin | 2 | 5 | 1.42 | 57.08 |

| Ceftiofur | 10 | 15 | 1.38 | - |

Recent Advancements

Recent studies have focused on enhancing the solubility and bioavailability of enrofloxacin through novel formulations. For example, pharmaceutical salts of enrofloxacin have been developed that show solubility improvements ranging from 57 to 406 times greater than pure enrofloxacin . These advancements are crucial for improving therapeutic outcomes, particularly in cases where high concentrations are required.

Propriétés

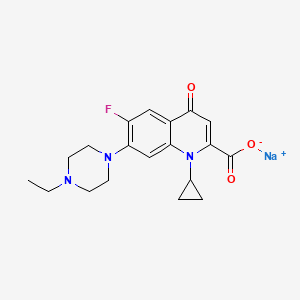

IUPAC Name |

sodium;1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.Na/c1-2-21-5-7-22(8-6-21)16-10-15-13(9-14(16)20)18(24)11-17(19(25)26)23(15)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCIBVPASWGWAZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C(=CC3=O)C(=O)[O-])C4CC4)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN3NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856107 | |

| Record name | Sodium 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266346-15-0 | |

| Record name | Sodium 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.